N-Boc-N'-ethyl-piperazine-d5

Organic Synthesis Isotope Labeling Pharmaceutical Intermediates

N-Boc-N'-ethyl-piperazine-d5 is a stable isotope-labeled piperazine derivative, specifically a deuterium-labeled analogue of N-Boc-N'-ethyl-piperazine. Characterized by a tert-butoxycarbonyl (Boc) protecting group and an ethyl substituent with five deuterium atoms replacing protons , this compound serves as a critical intermediate in the synthesis of isotopically labeled pharmaceuticals, notably deuterated enrofloxacin (enrofloxacin-d5).

Molecular Formula C11H22N2O2
Molecular Weight 219.34
CAS No. 1246816-56-7
Cat. No. B565679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N'-ethyl-piperazine-d5
CAS1246816-56-7
Synonyms4-Ethyl-1-piperazinecarboxylic Acid-d5 1,1-Dimethylethyl Ester; 
Molecular FormulaC11H22N2O2
Molecular Weight219.34
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-5-12-6-8-13(9-7-12)10(14)15-11(2,3)4/h5-9H2,1-4H3/i1D3,5D2
InChIKeyPJXNBNQHRGADDX-RPIBLTHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-N'-ethyl-piperazine-d5 (CAS 1246816-56-7): Deuterated Piperazine Building Block for Isotopic Labeling and Pharmaceutical Synthesis


N-Boc-N'-ethyl-piperazine-d5 is a stable isotope-labeled piperazine derivative, specifically a deuterium-labeled analogue of N-Boc-N'-ethyl-piperazine [1]. Characterized by a tert-butoxycarbonyl (Boc) protecting group and an ethyl substituent with five deuterium atoms replacing protons , this compound serves as a critical intermediate in the synthesis of isotopically labeled pharmaceuticals, notably deuterated enrofloxacin (enrofloxacin-d5) [2]. Its primary utility lies in providing a precise mass shift (+5 Da vs. unlabeled) that facilitates its use as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies .

Why N-Boc-N'-ethyl-piperazine-d5 Cannot Be Replaced by Non-Deuterated Analogs in Quantitative Bioanalysis


In quantitative bioanalysis and metabolic tracing, the use of a non-deuterated analogue such as N-Boc-N'-ethyl-piperazine (CAS 669050-80-0) introduces systematic error due to matrix effects and ionization variability in LC-MS/MS workflows [1]. Stable isotope-labeled internal standards (SIL-IS) like N-Boc-N'-ethyl-piperazine-d5 co-elute with the analyte but are distinguished by their distinct mass-to-charge ratio, enabling accurate normalization of instrument response and correction for sample preparation losses [2]. Generic substitution with the unlabeled compound, or with a different deuterated piperazine (e.g., N-Boc-piperazine-d8), fails to match the chromatographic retention time and ionization behavior of the target analyte (enrofloxacin), thereby compromising method accuracy and precision [3].

Quantitative Evidence for N-Boc-N'-ethyl-piperazine-d5: Synthesis Yield, Analytical Precision, and Isotopic Purity


Superior Synthesis Yield: 98% Yield in a One-Step Alkylation for N-Boc-N'-ethyl-piperazine-d5 Production

A patent for deuterated enrofloxacin synthesis demonstrates that the preparation of 4-ethyl-1-Boc-piperazine-d5 (N-Boc-N'-ethyl-piperazine-d5) via alkylation of 1-Boc-piperazine with CD3CD2I proceeds with a 98% crude yield under mild conditions [1]. This high yield contrasts with the lower yields often encountered in deuterium-labeling reactions that may suffer from hydrogen-deuterium exchange or incomplete deuteration, thereby ensuring efficient isotopic incorporation and reduced production costs.

Organic Synthesis Isotope Labeling Pharmaceutical Intermediates

Defined Mass Shift of +5.03 Da Enables Unambiguous Quantitation by LC-MS/MS

The incorporation of five deuterium atoms results in a molecular weight increase from 214.30 g/mol (unlabeled N-Boc-N'-ethyl-piperazine) to 219.34 g/mol for the d5 compound [1]. This +5.03 Da mass shift is sufficient to prevent isotopic cross-talk with the natural isotopic envelope of the target analyte (e.g., enrofloxacin) in LC-MS/MS, allowing for baseline resolution in the mass analyzer [2]. In contrast, a d3 or d4 label might overlap with the [M+2] or [M+3] isotope peaks of the unlabeled molecule, compromising quantitative accuracy at low concentrations.

Analytical Chemistry LC-MS/MS Isotope Dilution

High Chemical Purity (Min. 95%) and Isotopic Enrichment (≥98 atom% D) Ensure Analytical Reliability

Vendor specifications indicate a minimum chemical purity of 95% for N-Boc-N'-ethyl-piperazine-d5, as determined by HPLC or similar methods . Additionally, class-level inference from analogous deuterated piperazine salts (e.g., N-Ethylpiperazine-d5) suggests an isotopic enrichment of ≥98 atom% D is achievable for this class of compound . Such high enrichment minimizes the presence of unlabeled or partially labeled species that could otherwise contribute to background signal and reduce the accuracy of isotope dilution assays.

Analytical Standards Quality Control Reference Materials

Validated Use as a Key Intermediate in Enrofloxacin-d5 Synthesis for Veterinary Drug Residue Analysis

N-Boc-N'-ethyl-piperazine-d5 is a direct precursor to 1-ethyl-piperazine-d5, which is then used to synthesize enrofloxacin-d5 via a Buchwald-Hartwig coupling reaction [1]. This deuterated enrofloxacin serves as the stable isotope-labeled internal standard (SIL-IS) in numerous validated LC-MS/MS methods for quantifying enrofloxacin residues in animal-derived food products [2]. The use of this specific d5-labeled intermediate ensures that the resulting internal standard is chemically identical to the analyte, thereby meeting regulatory guidelines (e.g., FDA, EU) for confirmatory methods in residue control programs.

Veterinary Drug Residue Food Safety Method Validation

Primary Application Scenarios for N-Boc-N'-ethyl-piperazine-d5 in Analytical and Pharmaceutical R&D


Synthesis of Enrofloxacin-d5 Internal Standard for Veterinary Drug Residue Monitoring

This compound is the optimal starting material for the preparation of enrofloxacin-d5, the gold-standard stable isotope-labeled internal standard (SIL-IS) used in LC-MS/MS methods for quantifying enrofloxacin in animal tissues, milk, and eggs [1]. Its use is mandated in many regulatory laboratories to meet stringent method performance criteria, such as those outlined in European Commission Decision 2002/657/EC for confirmatory analysis of veterinary drug residues.

Quantitative Bioanalysis of Enrofloxacin Pharmacokinetics in Preclinical and Clinical Studies

Pharmaceutical research teams developing generic or novel enrofloxacin formulations require a deuterated internal standard for accurate measurement of plasma and tissue concentrations. N-Boc-N'-ethyl-piperazine-d5 enables the cost-effective, in-house synthesis of enrofloxacin-d5, thereby facilitating robust pharmacokinetic (PK) and tissue residue depletion studies essential for drug approval [2].

Preparation of Deuterated Piperazine Building Blocks for Drug Discovery and Metabolic Studies

Beyond enrofloxacin, the Boc-protected, ethyl-substituted piperazine core with d5 labeling is a versatile scaffold for introducing a stable isotope tag into other bioactive molecules. Researchers can leverage this intermediate to synthesize deuterated analogs of piperazine-containing drug candidates, enabling investigations into their metabolic fate, mechanism of action, or as a tool in quantitative whole-body autoradiography (QWBA) and mass spectrometry imaging (MSI) .

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